molecular formula C14H22O4 B14723225 2,5-Dibutoxybenzene-1,4-diol CAS No. 10551-34-5

2,5-Dibutoxybenzene-1,4-diol

Cat. No.: B14723225
CAS No.: 10551-34-5
M. Wt: 254.32 g/mol
InChI Key: QCIRZNMDADAION-UHFFFAOYSA-N
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Description

2,5-Dibutoxybenzene-1,4-diol is a hydroquinone derivative featuring two butoxy (-OCH₂CH₂CH₂CH₃) substituents at the 2- and 5-positions of the aromatic ring.

Properties

CAS No.

10551-34-5

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

2,5-dibutoxybenzene-1,4-diol

InChI

InChI=1S/C14H22O4/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10,15-16H,3-8H2,1-2H3

InChI Key

QCIRZNMDADAION-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1O)OCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibutoxybenzene-1,4-diol typically involves the alkylation of hydroquinone with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Hydroquinone+2Butyl BromideK2CO3,DMF2,5-Dibutoxybenzene-1,4-diol\text{Hydroquinone} + 2 \text{Butyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2,5-Dibutoxybenzene-1,4-diol} Hydroquinone+2Butyl BromideK2​CO3​,DMF​2,5-Dibutoxybenzene-1,4-diol

Industrial Production Methods: Industrial production of 2,5-Dibutoxybenzene-1,4-diol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibutoxybenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The butoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of 2,5-dibutoxy-1,4-benzoquinone.

    Reduction: Formation of 2,5-dibutoxyhydroquinone.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

2,5-Dibutoxybenzene-1,4-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and its role in biological systems.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2,5-Dibutoxybenzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, acting as electron donors or acceptors. This property makes it a potential antioxidant, capable of neutralizing free radicals and preventing oxidative damage in biological systems. Additionally, the butoxy groups may influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Key Insights :

  • Polar substituents (e.g., morpholinyl in DMHQ or amino in 2,5-diaminobenzene-1,4-diol) enhance aqueous solubility and electrochemical utility .
  • Nonpolar groups (e.g., methyl or butoxy) reduce water solubility but may improve compatibility with organic solvents or polymeric matrices .
  • Steric bulk from substituents like butoxy or diphenyl (e.g., 2-Methyl-3,5-diphenylbenzene-1,4-diol) can disrupt crystal packing, mitigating polymorphism issues observed in simpler analogs .

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